molecular formula C9H7NO2S B1272461 5-Amino-1-benzothiophene-2-carboxylic acid CAS No. 98589-46-9

5-Amino-1-benzothiophene-2-carboxylic acid

Cat. No. B1272461
CAS RN: 98589-46-9
M. Wt: 193.22 g/mol
InChI Key: BGGKOIDGMQOPPH-UHFFFAOYSA-N
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Description

The compound of interest, 5-Amino-1-benzothiophene-2-carboxylic acid, is a derivative of benzothiophene, which is a heterocyclic compound. The structure of this compound suggests potential biological activity, and its derivatives have been explored for various pharmacological properties. Although the provided papers do not directly discuss 5-Amino-1-benzothiophene-2-carboxylic acid, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-phenylthiophene-3-carboxylic acid derivatives, has been reported with a focus on their potential as anti-tubercular agents . Similarly, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized, indicating a methodological approach that could be adapted for the synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid . These methods typically involve the interaction of aromatic aldehydes with amino-substituted benzothiophene derivatives, suggesting that a similar approach could be employed for the synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in the case of ortho C(sp2)-H arylated/benzylated/oxygenated benzamides . This technique could similarly be applied to determine the precise molecular structure of 5-Amino-1-benzothiophene-2-carboxylic acid. The molecular docking simulations performed on the synthesized thiophene derivatives provide insights into the probable binding modes of these compounds, which could be relevant for understanding the interactions of 5-Amino-1-benzothiophene-2-carboxylic acid with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzothiophene derivatives is highlighted by their ability to undergo various reactions, such as arylation, acetoxylation, and alkoxylation, directed by bidentate groups like 4-amino-2,1,3-benzothiadiazole . These reactions are crucial for the functionalization of the benzothiophene core and could be applicable to 5-Amino-1-benzothiophene-2-carboxylic acid for the introduction of various substituents, potentially altering its physical and chemical properties for desired applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the crystal structures of cocrystals and salts formed by 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids reveal the importance of hydrogen bonding and π-π interactions in determining the solid-state properties of these compounds . These interactions could also play a significant role in the properties of 5-Amino-1-benzothiophene-2-carboxylic acid, affecting its solubility, stability, and reactivity.

Scientific Research Applications

Crystal Structure and Pharmacological Activity

5-Amino-1-benzothiophene-2-carboxylic acid and similar benzothiophene-based compounds have been extensively used in pharmacology due to their therapeutic effectiveness. A study by Dugarte-Dugarte et al. (2021) determined the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, highlighting its complex 3D arrangement and potential in treating various diseases (Dugarte-Dugarte et al., 2021).

Synthesis and Biological Activity of Azomethine Derivatives

Chiriapkin et al. (2021) explored azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, focusing on their cytostatic, antitubercular, and anti-inflammatory activities. This research optimized synthesis methods and identified structure-activity relationships valuable for medical chemistry (Chiriapkin et al., 2021).

Anti-Inflammatory Agents

Radwan et al. (2009) conducted a study on 5-Aminobenzo[b]thiophene-2-carboxylic acid, transforming it into various C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity (Radwan et al., 2009).

Synthesis of Novel Thiophene and Benzothiophene Derivatives as Cytotoxic Agents

Mohareb et al. (2016) synthesized novel thiophene and benzothiophene derivatives with potential anti-proliferative activity against cancer cell lines. This study highlights the reactivity of these derivatives towards different chemical reagents (Mohareb et al., 2016).

Chemoselective Synthesis of 3-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-2-Carboxylic Acid

Jayaraman et al. (2010) focused on the chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, an important step in developing novel pharmaceutical compounds (Jayaraman et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P271, and P280 .

Future Directions

The benzothiophene scaffold, which is a part of “5-Amino-1-benzothiophene-2-carboxylic acid”, is considered as a flexible scaffold for experimental drugs design . Therefore, it might have potential applications in drug discovery.

properties

IUPAC Name

5-amino-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKOIDGMQOPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377495
Record name 5-amino-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-benzothiophene-2-carboxylic acid

CAS RN

98589-46-9
Record name 5-Aminobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98589-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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